molecular formula C10H13NOS2 B14441337 Rhodanine, 5-(cyclohexylmethylene)- CAS No. 73855-57-9

Rhodanine, 5-(cyclohexylmethylene)-

Cat. No.: B14441337
CAS No.: 73855-57-9
M. Wt: 227.4 g/mol
InChI Key: PGPHWBVUHGCFRZ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodanine, 5-(cyclohexylmethylene)- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazolidine core.

Preparation Methods

The synthesis of 5-(cyclohexylmethylene)-rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing rhodanine with cyclohexyl aldehyde in the presence of a base such as piperidine or triethylamine . The reaction is usually performed under solvent-free conditions or in a suitable solvent like ethanol, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

5-(cyclohexylmethylene)-rhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylmethylene group can be replaced by other substituents. Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(cyclohexylmethylene)-rhodanine involves its interaction with specific molecular targets and pathways. The compound is known to act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues in proteins . This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

CAS No.

73855-57-9

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

(5E)-5-(cyclohexylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H13NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12,13)/b8-6+

InChI Key

PGPHWBVUHGCFRZ-SOFGYWHQSA-N

Isomeric SMILES

C1CCC(CC1)/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

C1CCC(CC1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.